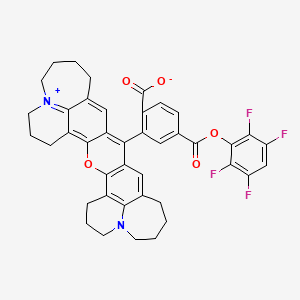
Spermidine-13C4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spermidine-13C4 (hydrochloride) is a 13C-labeled version of spermidine trihydrochloride. Spermidine is a naturally occurring polyamine that plays a crucial role in cellular processes, including cell growth, differentiation, and apoptosis. The 13C labeling allows for the tracking and quantification of spermidine in various biological and chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Spermidine-13C4 (hydrochloride) can be synthesized using a whole-cell biocatalytic method. This involves the co-expression of homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase in an engineered Escherichia coli system. The process includes an NADPH self-sufficient cycle, optimizing temperature, catalyst-to-substrate ratio, and the amount of NADP+ to achieve high yields .
Industrial Production Methods
Industrial production of spermidine-13C4 (hydrochloride) typically involves solid-phase synthetic strategies. This method uses polystyrene support and involves steps like nitration, Gabriel’s phthalimide synthesis, and photolytic cleavage to obtain high-purity spermidine .
Analyse Chemischer Reaktionen
Types of Reactions
Spermidine-13C4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of spermidine-13C4 (hydrochloride) can lead to the formation of various oxidized polyamines, while reduction can yield reduced forms of spermidine .
Wissenschaftliche Forschungsanwendungen
Spermidine-13C4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies and for quantifying polyamine levels.
Biology: Helps in studying cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential in treating age-related diseases, neurodegenerative disorders, and cancer.
Industry: Used in the production of pharmaceuticals and as a stabilizer in various industrial processes
Wirkmechanismus
Spermidine-13C4 (hydrochloride) exerts its effects by maintaining cell membrane stability, increasing antioxidant enzyme activities, and improving photosystem II and relevant gene expression. It significantly decreases the levels of reactive oxygen species like hydrogen peroxide and superoxide anions . The molecular targets include various enzymes and receptors involved in cellular metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spermidine (trihydrochloride): The non-labeled version of spermidine-13C4 (hydrochloride).
Spermine: Another polyamine with similar biological functions.
Putrescine: A precursor in the biosynthesis of spermidine and spermine.
Uniqueness
Spermidine-13C4 (hydrochloride) is unique due to its 13C labeling, which allows for precise tracking and quantification in various studies. This makes it particularly valuable in research applications where understanding the dynamics of polyamine metabolism is crucial .
Eigenschaften
Molekularformel |
C7H22Cl3N3 |
|---|---|
Molekulargewicht |
257.60 g/mol |
IUPAC-Name |
N'-(3-aminopropyl)(1,2,3-13C3)butane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1+1,2+1,4+1;;; |
InChI-Schlüssel |
LCNBIHVSOPXFMR-JIIOPCBNSA-N |
Isomerische SMILES |
C(CN)CNC[13CH2][13CH2][13CH2]N.Cl.Cl.Cl |
Kanonische SMILES |
C(CCNCCCN)CN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



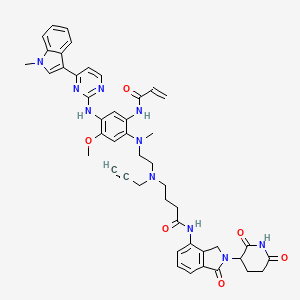
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)

![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
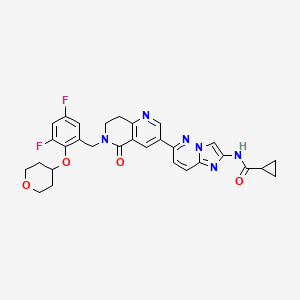
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
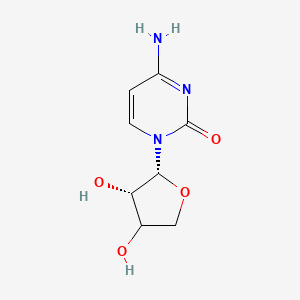
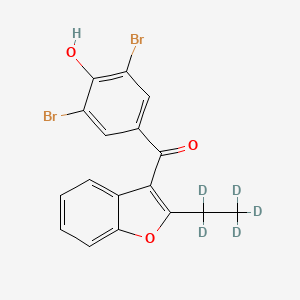


![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
